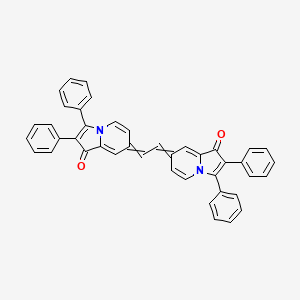
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)nitramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)nitramide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a hydroxy group and a nitramide group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)nitramide typically involves the reaction of 1-hydroxy-5-methylpyridin-2(1H)-one with nitramide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)nitramide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitramide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 1-keto-5-methylpyridin-2(1H)-ylidene nitramide.
Reduction: Formation of N-(1-amino-5-methylpyridin-2(1H)-ylidene)nitramide.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)nitramide has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)nitramide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and nitramide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-2,4-di(pyridin-2-yl)-1H-imidazole: Similar in having a hydroxy group and a pyridine ring, but differs in the overall structure and functional groups.
5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one: Shares the hydroxy group but has a different ring structure and functional groups.
Uniqueness
N-(1-Hydroxy-5-methylpyridin-2(1H)-ylidene)nitramide is unique due to its specific combination of a hydroxy group and a nitramide group on a pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.
Propiedades
Número CAS |
85060-30-6 |
|---|---|
Fórmula molecular |
C6H7N3O3 |
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
N-(1-hydroxy-5-methylpyridin-2-ylidene)nitramide |
InChI |
InChI=1S/C6H7N3O3/c1-5-2-3-6(7-9(11)12)8(10)4-5/h2-4,10H,1H3 |
Clave InChI |
NFXSYSMIEOEOES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=N[N+](=O)[O-])C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


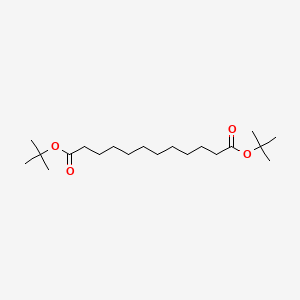
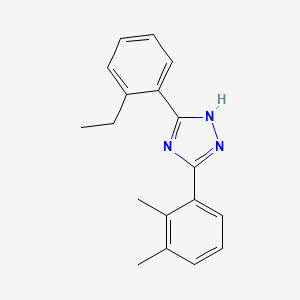
![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/structure/B14423068.png)
![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)
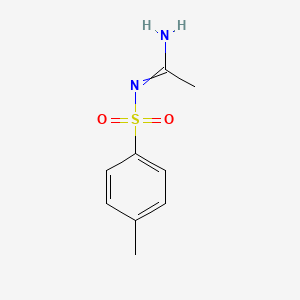
![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
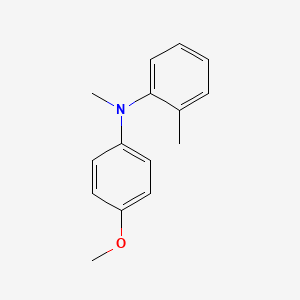
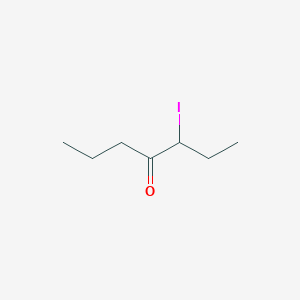

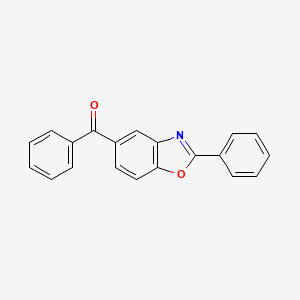
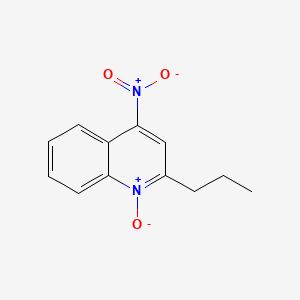
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
